molecular formula C6H11NO2 B2941897 1-(Oxazinan-2-yl)ethanone CAS No. 855401-36-4

1-(Oxazinan-2-yl)ethanone

Cat. No. B2941897
CAS RN: 855401-36-4
M. Wt: 129.159
InChI Key: SPPXRLHZUHMUIL-UHFFFAOYSA-N
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Description

“1-(Oxazinan-2-yl)ethanone” is a chemical compound with the molecular formula C6H11NO2 . It is a derivative of 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid .


Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, which is a class of compounds that “1-(Oxazinan-2-yl)ethanone” belongs to, has been reported to start from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .


Molecular Structure Analysis

The molecular structure of “1-(Oxazinan-2-yl)ethanone” involves a six-membered oxazine ring attached to an ethanone group . The oxazine ring is a heterocyclic compound containing one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(Oxazinan-2-yl)ethanone” include the formation of six-membered cyclic carbonates through an intermolecular cyclization reaction . This reaction is carried out in neat ethylene carbonate, which acts both as a solvent and a reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxazinan-2-yl)ethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 394.7±52.0 °C at 760 mmHg, and a flash point of 192.5±30.7 °C . It has a molar refractivity of 74.1±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 227.3±3.0 cm3 .

Mechanism of Action

Target of Action

It’s known that the compound is synthesized from 3-amino-1-propanols and ethylene carbonate (ec) in the presence of a catalytic amount of triazabicyclodecene (tbd)

Mode of Action

The mode of action of 1-(Oxazinan-2-yl)ethanone involves a high-yielding synthesis process starting from 3-amino-1-propanols and ethylene carbonate (EC). This process is facilitated by a catalytic amount of triazabicyclodecene (TBD). The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism

Biochemical Pathways

The compound is involved in the formation of six-membered cyclic carbonates via an intermolecular cyclization reaction

Result of Action

The compound is involved in the formation of six-membered cyclic carbonates . The effects of this process at the molecular and cellular level would require further investigation.

properties

IUPAC Name

1-(oxazinan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPXRLHZUHMUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxazinan-2-yl)ethanone

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